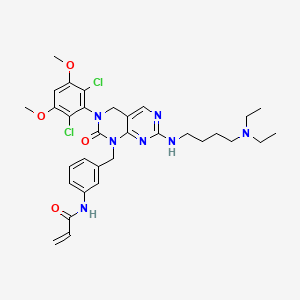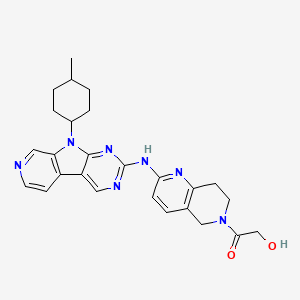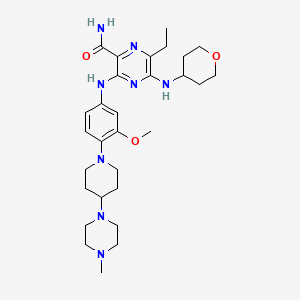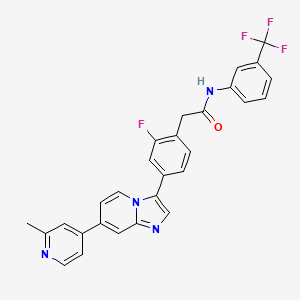
Siremadlin
Übersicht
Beschreibung
Siremadlin, also known as HDM201, is an orally bioavailable human double minute 2 homolog (HDM2) inhibitor with potential antineoplastic activity . It inhibits the binding of the HDM2 protein to the transcriptional activation domain of the tumor suppressor protein p53 .
Molecular Structure Analysis
Siremadlin has a molecular formula of C26H24Cl2N6O4 and a molecular weight of 555.4 g/mol . Its IUPAC name is (4S)-5-(5-chloro-1-methyl-2-oxopyridin-3-yl)-4-(4-chlorophenyl)-2-(2,4-dimethoxypyrimidin-5-yl)-3-propan-2-yl-4H-pyrrolo[3,4-d]imidazol-6-one .Physical And Chemical Properties Analysis
Siremadlin has a density of 1.5±0.1 g/cm^3, a boiling point of 736.5±70.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.4 mmHg at 25°C . Its molar refractivity is 143.4±0.5 cm^3, and it has a polar surface area of 103 Å^2 .Wissenschaftliche Forschungsanwendungen
Acute Myeloid Leukemia (AML) Treatment
Siremadlin has shown promising results as a treatment for relapsed refractory AML . It works as a potent and selective inhibitor of Murine Double Minute-2 (MDM2), leading to a p53-dependent anti-proliferative effect . This application is particularly significant for patients who have relapsed after allogeneic stem cell transplantation, where Siremadlin has demonstrated clinical activity and a well-tolerated safety profile .
Solid Tumor Management
In the realm of solid tumors, Siremadlin has been investigated for its efficacy and safety. Although the overall response rates in solid tumors were modest, the drug showed a tolerable safety profile, and dose-limiting toxicities were manageable . This suggests potential for Siremadlin in treating advanced wild-type TP53 solid tumors.
Immunomodulatory Effects
Recent studies have indicated that MDM2 inhibitors like Siremadlin possess potent immunomodulatory effects. These effects could be exploited to prevent relapse in AML patients in remission, offering a new avenue for research into the immunological aspects of cancer treatment .
Myelosuppression Management
Patients with hematologic malignancies treated with Siremadlin experienced grade 3/4 treatment-related adverse events, most commonly resulting from myelosuppression . This highlights the drug’s application in understanding and managing myelosuppression, a common complication of cancer treatment.
Tumor Lysis Syndrome Study
The occurrence of tumor lysis syndrome in patients treated with Siremadlin provides a unique opportunity to study this serious condition. Research into the mechanisms and management of tumor lysis syndrome could lead to better patient outcomes and safety profiles .
Combination Therapy Exploration
Siremadlin has been studied in combination with other drugs, such as Ruxolitinib, for treating conditions like myelofibrosis. This opens up possibilities for its use in combination therapies, which could enhance the efficacy of treatment regimens .
Dose-Escalation Studies
Siremadlin has been part of dose-escalation studies to determine the optimal dosing for patients. These studies are crucial for establishing the recommended dose for expansion (RDE) and ensuring the maximum therapeutic effect with minimal side effects .
Thrombocytopenia Research
As thrombocytopenia is a known class effect of MDM2 inhibitors, Siremadlin’s role in causing and managing this adverse effect is another important area of research. Understanding how to mitigate this side effect could improve the clinical utility of MDM2 inhibitors .
Wirkmechanismus
Target of Action
Siremadlin primarily targets the Murine Double Minute-2 (MDM2) protein . MDM2 is a key regulator of the tumor suppressor protein p53 . In normal conditions, MDM2 binds to p53, inhibiting its activity and promoting its degradation . In the presence of siremadlin, this interaction is disrupted .
Mode of Action
Siremadlin acts by binding to MDM2 and disrupting its interaction with p53 . This prevents the degradation of p53, potentially restoring p53-dependent antitumor activity . The restoration of p53 activity leads to cell cycle arrest and apoptosis .
Biochemical Pathways
The primary biochemical pathway affected by Siremadlin involves the p53 protein. Under normal conditions, MDM2 binds to p53, leading to its degradation . Siremadlin inhibits this interaction, resulting in the stabilization and activation of p53 . Activated p53 can then induce cell cycle arrest and apoptosis, inhibiting tumor growth .
Pharmacokinetics
It is known that siremadlin is orally bioavailable , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body.
Result of Action
The primary result of Siremadlin’s action is the induction of cell cycle arrest and apoptosis . By preventing the degradation of p53, Siremadlin allows for the restoration of p53-dependent antitumor activity . This can lead to the inhibition of tumor growth and potentially the regression of existing tumors .
Action Environment
The effectiveness of Siremadlin may be influenced by factors such as the specific type of cancer, the patient’s overall health status, and the presence of other medications .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4S)-5-(5-chloro-1-methyl-2-oxopyridin-3-yl)-4-(4-chlorophenyl)-2-(2,4-dimethoxypyrimidin-5-yl)-3-propan-2-yl-4H-pyrrolo[3,4-d]imidazol-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24Cl2N6O4/c1-13(2)33-21-19(30-22(33)17-11-29-26(38-5)31-23(17)37-4)25(36)34(18-10-16(28)12-32(3)24(18)35)20(21)14-6-8-15(27)9-7-14/h6-13,20H,1-5H3/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBSXNCBIWWLHD-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)C4=CC(=CN(C4=O)C)Cl)N=C1C5=CN=C(N=C5OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=C(C(=O)N([C@H]2C3=CC=C(C=C3)Cl)C4=CC(=CN(C4=O)C)Cl)N=C1C5=CN=C(N=C5OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24Cl2N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1448867-41-1 | |
| Record name | Siremadlin [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448867411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Siremadlin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16331 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Siremadlin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0282IF4JC8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4-((3-(3,5-Dimethoxyphenyl)-7-((4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-1(2H)-yl)methyl)phenyl)acrylamide](/img/structure/B612009.png)
![Sodium 2-amino-5-[(1-methoxy-2-methylindolizin-3-yl)carbonyl]benzoate](/img/structure/B612013.png)


![N-[5-[3-(benzenesulfonamido)phenyl]-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B612018.png)



![N-[2-(dimethylamino)ethyl]-7-(5-fluoro-2-oxo-1H-indol-3-ylidene)-2-methyl-1,4,5,6-tetrahydroindole-3-carboxamide](/img/structure/B612026.png)
![(15S,16R,18R)-16-amino-N,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxamide](/img/structure/B612027.png)
![1-cyclopropyl-4-[4-[[5-methyl-3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]methyl]-2-pyridinyl]-piperazine](/img/structure/B612029.png)
![Ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B612030.png)